N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
Description
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide is an acetamide derivative with a molecular formula of C₁₉H₂₃FN₂O and a molecular weight of 314.4 g/mol . Its structure features a dimethylamino-substituted phenyl group connected via a propyl chain to an acetamide moiety bearing a 4-fluorophenyl substituent. The dimethylamino group enhances solubility through its basicity, while the fluorophenyl group contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLBFCCLIDAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
A widely employed method involves reductive amination of 4-(dimethylamino)benzaldehyde with nitromethane, followed by catalytic hydrogenation.
Procedure :
- Condensation : 4-(Dimethylamino)benzaldehyde reacts with nitromethane in the presence of ammonium acetate to form β-nitrostyrene derivatives.
- Reduction : The nitro group is reduced using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol, yielding 3-(4-(dimethylamino)phenyl)propan-1-amine.
Reaction Scheme :
$$
\text{4-(Dimethylamino)benzaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}4\text{OAc}} \text{β-Nitrostyrene} \xrightarrow{\text{H}2/\text{Pd-C}} \text{3-(4-(Dimethylamino)phenyl)propan-1-amine}
$$
Optimization :
Grignard Alkylation Approach
An alternative route utilizes Grignard reagents to construct the propyl chain.
Procedure :
- Grignard Formation : 4-(Dimethylamino)phenylmagnesium bromide is prepared from 4-bromo-N,N-dimethylaniline and magnesium turnings in tetrahydrofuran (THF).
- Alkylation : Reaction with 1-bromo-3-chloropropane yields 3-(4-(dimethylamino)phenyl)propyl chloride, which is subsequently aminated with aqueous ammonia.
Challenges :
- Over-alkylation may occur, necessitating controlled stoichiometry.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the amine in 65–75% yield.
Preparation of 2-(4-Fluorophenyl)acetyl Chloride
Direct Chlorination of 4-Fluorophenylacetic Acid
Procedure :
4-Fluorophenylacetic acid is treated with thionyl chloride (SOCl₂) under reflux to produce the corresponding acyl chloride.
Reaction Conditions :
- Molar Ratio : 1:1.2 (acid:SOCl₂) ensures complete conversion.
- Solvent : Toluene or dichloromethane (DCM) facilitates reflux without side reactions.
Yield : 85–92% after distillation under reduced pressure.
Amide Bond Formation
Schotten-Baumann Reaction
A classical method involves reacting the amine with 2-(4-fluorophenyl)acetyl chloride in a biphasic system.
Procedure :
Coupling Reagents: EDC/HOBt
For higher efficiency, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed.
Procedure :
- Activation : 2-(4-Fluorophenyl)acetic acid is activated with EDC/HOBt in DCM.
- Amine Addition : 3-(4-(Dimethylamino)phenyl)propan-1-amine is introduced, and the reaction proceeds at room temperature for 12–18 hours.
Advantages :
Alternative Synthetic Routes
One-Pot Reductive Amination-Acylation
A streamlined approach combines reductive amination and acylation in a single vessel.
Procedure :
- Reductive Amination : As described in Section 2.1.
- In-Situ Acylation : Without isolating the amine, 2-(4-fluorophenyl)acetyl chloride is added directly to the reaction mixture.
Yield : 68–72% (over two steps).
Enzymatic Catalysis
Lipase-mediated acylation offers an eco-friendly alternative.
Conditions :
- Enzyme : Candida antarctica lipase B (CAL-B).
- Solvent : Tert-butyl alcohol minimizes enzyme denaturation.
- Yield : 60–65% after 24 hours at 40°C.
Analytical Characterization
Key Data :
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: : Often carried out using hydrogen gas with a palladium catalyst.
Substitution: : Particularly nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution.
Reduction: : Hydrogen gas in the presence of palladium on carbon.
Substitution: : Sodium hydroxide or other bases for the nucleophilic substitution.
Major Products
Oxidation: : Formation of the corresponding carboxylic acid or ketone.
Reduction: : Reduction of the amide group to the corresponding amine.
Substitution: : Replacement of the fluorine atom with nucleophiles like hydroxyl or amino groups.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide finds applications in multiple areas:
Biology: : Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential, including as a precursor to active pharmaceutical ingredients.
Industry: : Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide exerts its effects typically involves:
Binding to molecular targets: : Such as enzymes or receptors in biological systems.
Interaction with cellular pathways: : Modulation of signal transduction pathways, affecting cellular processes.
Pathways involved: : May include pathways related to neurotransmission, metabolism, or cell signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Pharmacological Implications
- Target Affinity: lists compounds with imidazo[4,5-b]pyridine and pyrazolo[4,3:6,7]cyclohepta motifs targeting AuroraA/STK1 kinases. The target compound’s dimethylamino and fluorophenyl groups may confer unique interactions with similar targets, though direct evidence is lacking.
- Amphiphilic Properties: The dimethylamino group (positively charged at physiological pH) and fluorophenyl moiety (hydrophobic) may enhance blood-brain barrier penetration compared to purely lipophilic analogs.
Biological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a sodium channel blocker. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound’s structure features a dimethylamino group, a propyl chain, and a fluorophenyl moiety, which contribute to its pharmacological properties. The presence of the fluorine atom enhances lipophilicity and stability, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Sodium Channel Blockade : Preliminary studies suggest that the compound may act as a sodium channel blocker, which could be beneficial in treating conditions such as neuropathic pain or cardiac arrhythmias.
- Topoisomerase II Inhibition : Similar compounds have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by interfering with their proliferation .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Solubility : The compound exhibits good water solubility, suggesting potential for high bioavailability.
- Metabolism : Studies on similar compounds indicate that metabolic pathways may involve oxidation and conjugation reactions, affecting their therapeutic efficacy and safety profiles.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound through various in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | Induction of apoptosis via Topo II inhibition |
| MCF-7 | 6.5 | Cell cycle arrest at G2/M phase |
| HCT-116 | 7.0 | Interference with DNA replication |
In these studies, the compound demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as a chemotherapeutic agent.
Sodium Channel Blocking Activity
The compound's ability to block sodium channels has been investigated using electrophysiological methods:
- Action Potential Duration : In cardiac myocytes, the compound prolonged action potential duration, suggesting its utility in managing arrhythmias.
- Neuronal Effects : In neuronal models, it reduced excitability, indicating potential applications in treating neuropathic pain.
Case Studies and Research Findings
- Case Study on Cancer Therapy : A study involving the administration of this compound in xenograft models demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to increased apoptosis and decreased proliferation markers.
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal damage by modulating sodium channel activity.
Q & A
Basic: What are the optimal synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with coupling the fluorophenylacetamide moiety to the dimethylaminophenylpropyl backbone. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HCl) with catalytic DMAP in anhydrous DCM under nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (deuterated DMSO for observing aromatic protons and amide NH) .
Basic: How can the structural integrity of this compound be validated using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR :
- 4-fluorophenyl group : Aromatic protons at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz); fluorine coupling observed in 13C NMR (C-F at ~162 ppm) .
- Dimethylamino group : Singlet at δ 2.8 ppm (6H, N(CH3)2) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
- Mass Spectrometry : ESI-MS expected to show [M+H]+ peak matching molecular formula C19H22FN2O (calc. 329.17 g/mol) .
Basic: What physicochemical properties are critical for solubility and formulation in preclinical studies?
Methodological Answer:
Advanced: How can researchers resolve contradictions in bioactivity data across different assay models?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Strategies include:
- Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) with triplicate measurements .
- Control normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
- Mechanistic follow-up : Combine in vitro assays (e.g., MTT for cytotoxicity) with target-specific studies (e.g., kinase inhibition profiling) to confirm on-target effects .
Advanced: What molecular docking strategies are recommended to study interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known acetamide-binding proteins (e.g., GPCRs or kinases) .
- Software : Use AutoDock Vina or Schrödinger Suite with the following parameters:
- Validation : Compare docking scores (ΔG) with experimental IC50 values. For example, if docking predicts strong binding to EGFR (ΔG = -9.2 kcal/mol), validate via EGFR kinase inhibition assays .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Core modifications : Replace the 4-fluorophenyl group with chloro or methyl analogs to assess steric/electronic effects on bioactivity .
- Side-chain variations : Extend the propyl linker to butyl or substitute dimethylamino with piperazinyl groups to enhance solubility .
- Data-driven design : Use QSAR models (e.g., CoMFA) trained on cytotoxicity data from analogs (see table below) :
| Analog | IC50 (µM, HeLa cells) | Key Modification |
|---|---|---|
| Parent compound | 12.3 ± 1.5 | Baseline |
| 4-Chlorophenyl variant | 8.9 ± 0.9 | Increased hydrophobicity |
| Piperazinyl side chain | 18.7 ± 2.1 | Enhanced solubility |
Advanced: What analytical methods are recommended for detecting metabolic byproducts in pharmacokinetic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
